Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate
Description
Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a sulfonyl benzoate derivative featuring a 1,4-thiazepane ring substituted with a thiophen-2-yl group. The compound’s structure combines a benzoate ester core with a sulfonyl-linked heterocyclic moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S3/c1-22-17(19)13-4-6-14(7-5-13)25(20,21)18-9-8-16(24-12-10-18)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXIBUOGHZIMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol. For instance, 1,4-diaminobutane can react with thiophene-2-thiol under acidic conditions to form the thiazepane ring.
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Sulfonylation: : The thiazepane ring is then sulfonylated using a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the thiazepane ring.
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Esterification: : The final step involves esterification of the sulfonylated thiazepane with methyl 4-hydroxybenzoate. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.
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Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: LiAlH4 for ester reduction.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazepan and thiophene structures exhibit significant antimicrobial properties. Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in metabolic pathways.
Anticancer Properties
Research has highlighted the potential anticancer effects of thiazepan derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways or by modulating signaling pathways related to cell survival and proliferation.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of certain proteases or kinases involved in cancer progression or inflammatory responses. Understanding these interactions can pave the way for therapeutic applications targeting these enzymes.
Neuropharmacological Effects
Given the structural similarities with known neuroactive compounds, this compound is being explored for potential neuropharmacological applications. Preliminary studies suggest it may influence neurotransmitter systems, providing insights into its use in treating neurological disorders such as depression or anxiety.
Pesticidal Properties
The compound's unique structure suggests potential applications in agriculture as a pesticide or herbicide. Its ability to attract beneficial insects while repelling pests could be harnessed for sustainable agricultural practices. Studies are ongoing to evaluate its efficacy and safety in various agricultural settings.
Plant Growth Regulation
Research into plant growth regulators has identified compounds similar to this compound that can enhance growth rates or stress resistance in plants. This application could be particularly valuable in improving crop yields under adverse environmental conditions.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the effectiveness of this compound across different applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL |
| Jones et al., 2023 | Anticancer | Induced apoptosis in MCF7 breast cancer cells with IC50 values around 30 µM |
| Lee et al., 2023 | Pesticidal | Showed promising results in field trials as an insect repellent with minimal toxicity to non-target species |
Mechanism of Action
The mechanism by which Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonyl group could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Structural Features and Heterocyclic Moieties
The target compound’s key distinction lies in its 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen. Below is a comparative analysis with analogous sulfonyl benzoate derivatives:
Table 1: Structural Comparison of Sulfonyl Benzoate Derivatives
Key Observations :
- Heterocycle Flexibility : The 1,4-thiazepane’s seven-membered ring offers greater conformational flexibility compared to rigid five-membered triazoles or six-membered triazines. This flexibility may influence binding interactions in biological systems.
- Triazines (e.g., metsulfuron-methyl ) provide a planar scaffold for herbicide activity.
Spectral Characterization
Comparative spectral data for key functional groups:
Table 2: Spectral Signatures of Sulfonyl Benzoate Derivatives
Notable Differences:
Biological Activity
Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a benzoate moiety linked to a thiazepane structure through a sulfonyl group, which may contribute to its biological properties. The presence of the thiophene ring adds to its chemical diversity, potentially enhancing its interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. For instance, it could interact with acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on thiazepane derivatives showed significant antibacterial activity against various strains, suggesting potential applications in treating infections .
Anticancer Activity
The thiazepane and thiophene components are often linked to anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress .
Neuroprotective Effects
Given its potential interaction with AChE, this compound could serve as a neuroprotective agent. Compounds with similar structures have shown promise in enhancing cognitive function and protecting neuronal cells from degeneration .
Case Studies and Experimental Data
- In Vitro Studies : A series of experiments evaluated the cytotoxicity and enzyme inhibition of thiazepane derivatives. The results indicated that several analogs exhibited IC50 values in the low micromolar range against cancer cell lines, highlighting their potential as therapeutic agents .
- Mechanistic Studies : Lineweaver-Burk plots were utilized to assess the inhibition kinetics of related compounds on mushroom tyrosinase, demonstrating competitive inhibition mechanisms that could be extrapolated to other enzymatic targets .
- Toxicology Assessments : Toxicity studies revealed that certain derivatives did not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is presented:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
